

Application Notes and Protocols for the Analytical Determination of Clothixamide

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Compound of Interest

Compound Name: Clothixamide

Cat. No.: B10859750

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Introduction

Clothixamide is a neonicotinoid insecticide. Due to its potential impact on non-target organisms and the environment, sensitive and reliable analytical methods are crucial for monitoring its residues in various matrices, including agricultural products, soil, and water. These application notes provide detailed protocols for the detection and quantification of **clothixamide** using High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) Method for Clothixamide Analysis

This section details a method for the quantitative analysis of **clothixamide** residues, adapted from a validated method for the structurally similar neonicotinoid, clothianidin.^{[1][2]} This method is suitable for determining **clothixamide** in various sample matrices, such as sugarcane.^{[1][2]}

Principle

The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column for the separation of **clothixamide** from matrix components. Detection is achieved using a Photo Diode Array (PDA) detector. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Quantitative Data Summary

The following table summarizes the performance characteristics of a similar validated method for clothianidin, which can be considered indicative for a **clothixamide** assay after proper validation.^[1]

Parameter	Value
Linearity (R^2)	>0.99
Limit of Detection (LOD)	0.003 µg/g
Limit of Quantification (LOQ)	0.01 µg/g
Recovery	80 - 120%
Repeatability (RSD)	< 2%

Experimental Protocol

1.3.1. Reagents and Materials

- **Clothixamide** analytical standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Syringe filters (0.45 µm)

1.3.2. Instrumentation

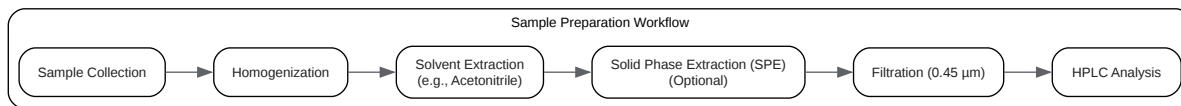
- UHPLC system with a PDA detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Data acquisition and processing software

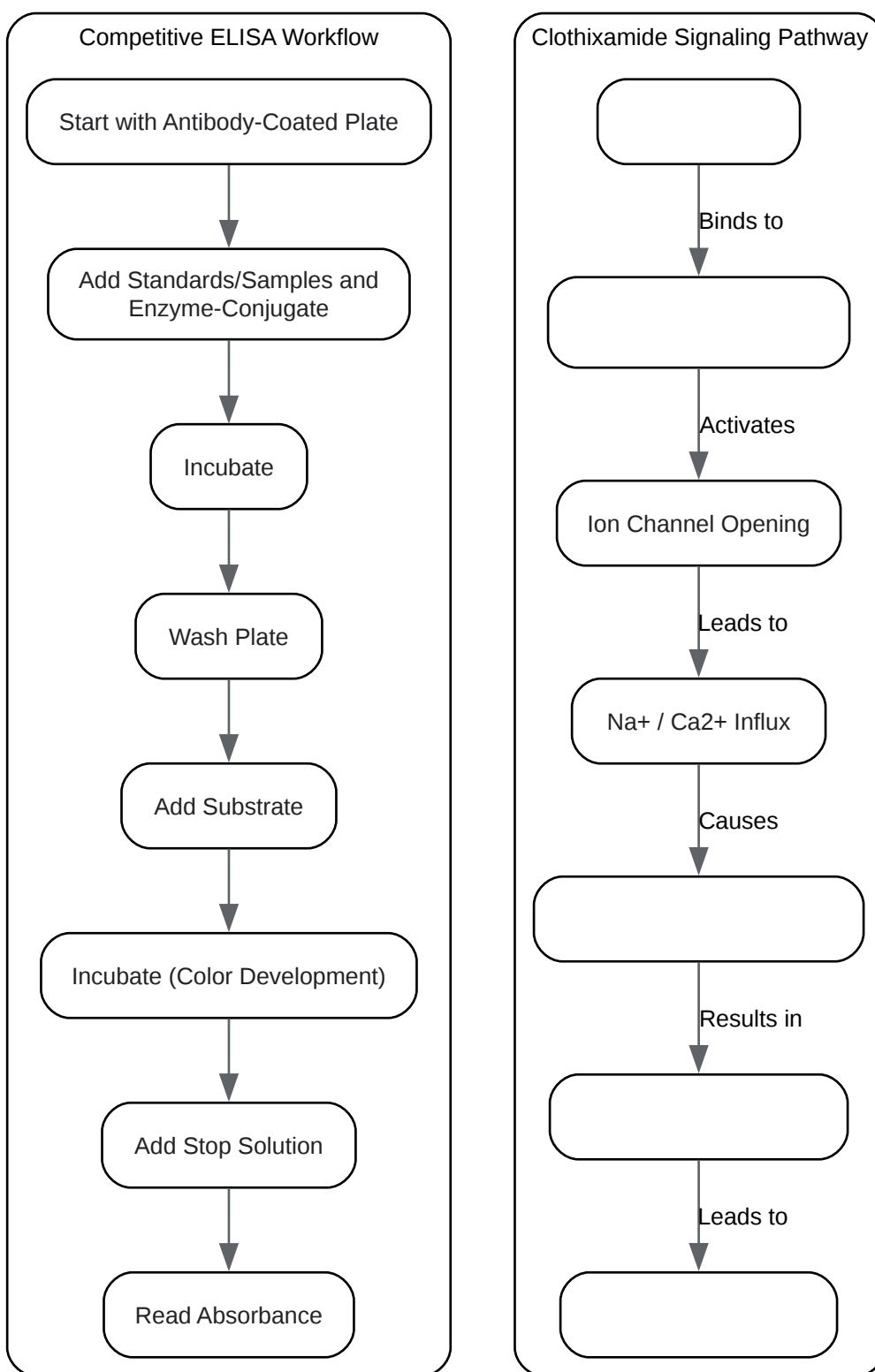
1.3.3. Chromatographic Conditions

Parameter	Condition
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	0.8 mL/min
Column Temperature	40 °C
Detection Wavelength	270 nm
Injection Volume	20 µL

1.3.4. Sample Preparation

A generalized workflow for sample preparation is depicted below. The specific steps may need to be optimized based on the sample matrix.





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References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
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